

Friedel-Crafts acylation of phenol to yield 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyacetophenone

Cat. No.: B1195853

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2-Hydroxyacetophenone** from Phenol

Abstract

2-Hydroxyacetophenone is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While the direct Friedel-Crafts acylation of phenol presents a theoretical route to this compound, it is fraught with challenges, including catalyst deactivation and competitive O-acylation. The most established and practical method for its synthesis involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement. This guide provides a comprehensive examination of this synthetic pathway, offering detailed experimental protocols, quantitative data on reaction parameters, and mechanistic diagrams to serve as an in-depth resource for researchers, chemists, and professionals in drug development.

Introduction: The Challenge of Direct Acylation

The direct Friedel-Crafts acylation of phenol to produce **2-hydroxyacetophenone** appears to be a straightforward electrophilic aromatic substitution. However, this route is often inefficient. The primary obstacles include:

- **Competitive O-Acylation:** Phenols are bidentate nucleophiles, meaning acylation can occur at two positions. The reaction can happen on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone or on the phenolic oxygen (O-acylation) to yield a phenyl ester. O-acylation is often the kinetically favored pathway.^{[1][2]}

- **Lewis Acid Deactivation:** The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl_3).^[1]^[2] This complexation deactivates the catalyst and renders the aromatic ring less nucleophilic, thereby hindering the desired electrophilic substitution and leading to poor yields.^[1]

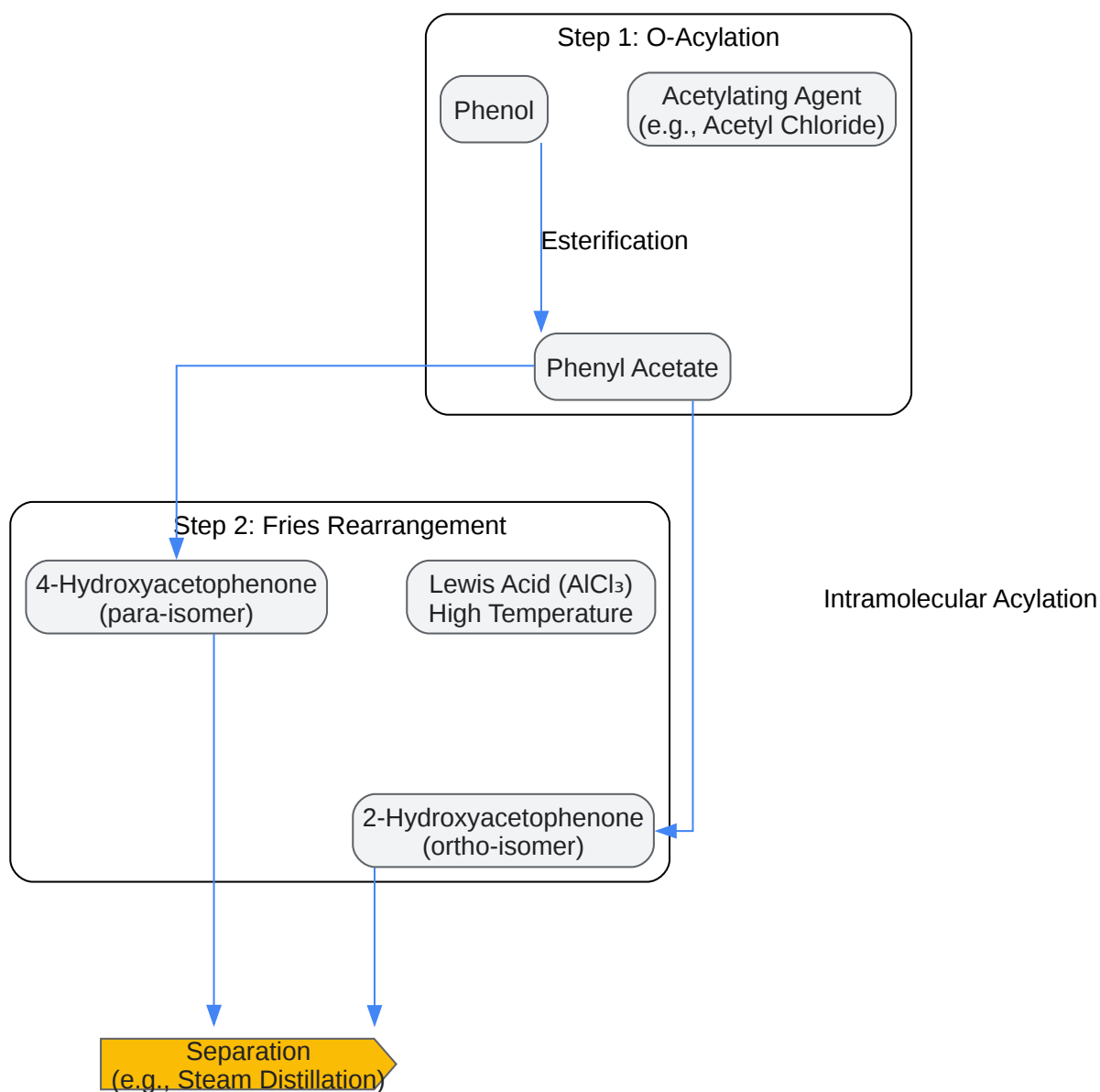
Due to these challenges, the most reliable method for synthesizing **2-hydroxyacetophenone** from phenol is a two-step approach that leverages the Fries rearrangement.

The Fries Rearrangement: A Superior Synthetic Strategy

The Fries rearrangement is a robust organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.^[3] For the synthesis of **2-hydroxyacetophenone**, this involves two discrete steps:

- **Esterification (O-Acylation):** Phenol is first reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form phenyl acetate. This initial step is typically high-yielding.^[4]
- **Rearrangement:** The isolated phenyl acetate is then treated with a Lewis acid (most commonly aluminum chloride, AlCl_3), which catalyzes the intramolecular migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.^[3]^[5]

This two-step, one-pot process effectively circumvents the issues associated with direct C-acylation.



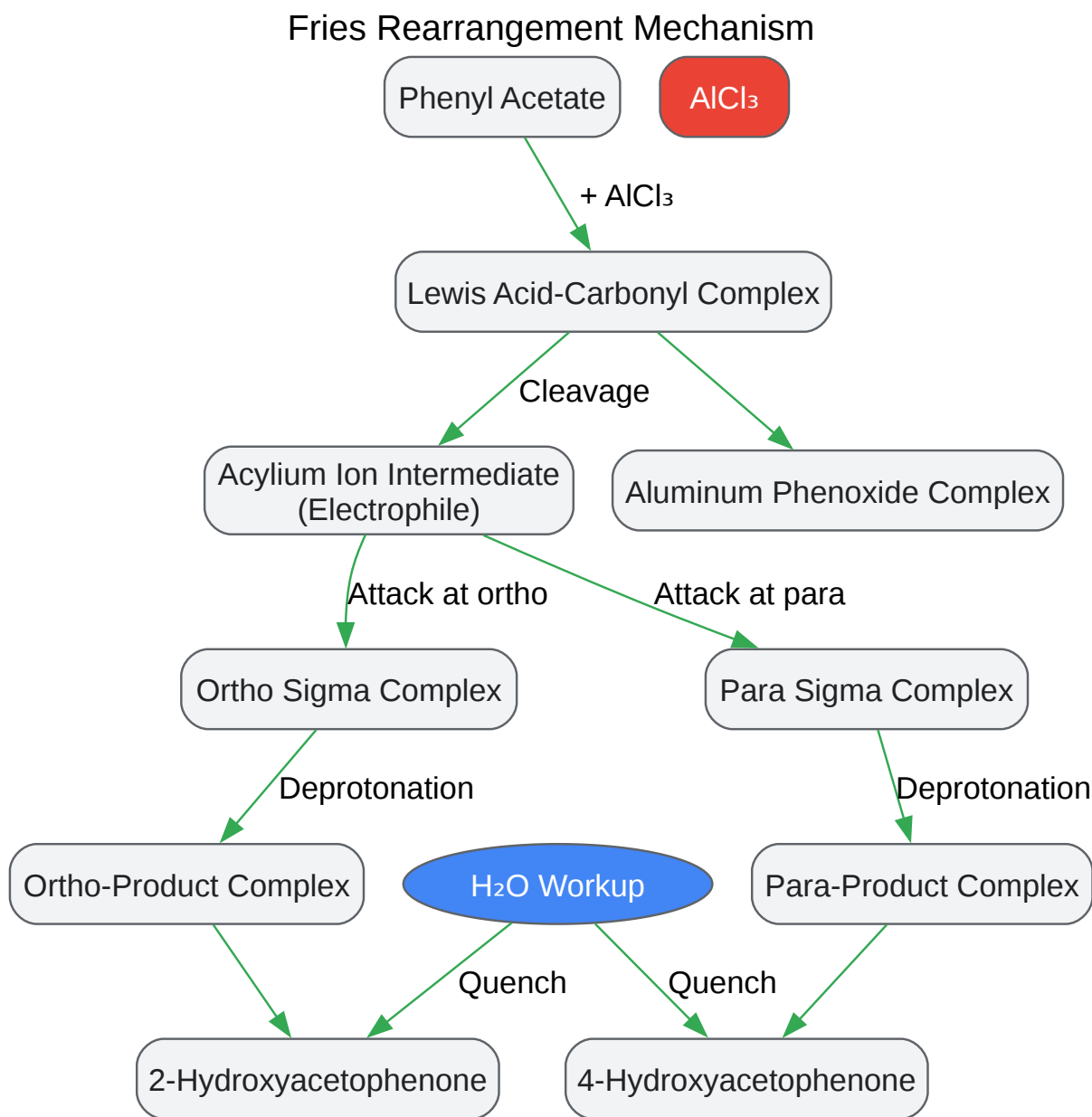
[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of **2-Hydroxyacetophenone** via Fries Rearrangement.

Reaction Mechanism

The mechanism of the Fries rearrangement involves the generation of an acylium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution.

- The Lewis acid (AlCl_3) coordinates to the carbonyl oxygen of the phenyl acetate, which is a better Lewis base than the phenolic oxygen.
- This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation.
- The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.
- Subsequent hydrolysis of the reaction mixture quenches the catalyst and yields the final **2-hydroxyacetophenone** and 4-hydroxyacetophenone products.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Factors Influencing Yield and Regioselectivity

The ratio of ortho to para isomers is highly dependent on the reaction conditions, providing a handle for chemists to selectively synthesize the desired **2-hydroxyacetophenone**.

Parameter	Condition	Favored Product	Rationale	Reference(s)
Temperature	High (> 160°C)	ortho-isomer (2-Hydroxyacetophenone)	The ortho product forms a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.	[4][5]
Low (< 60°C)	para-isomer (4-Hydroxyacetophenone)	The para product is the thermodynamically controlled product and its formation is favored at lower temperatures.	[4][5]	
Solvent	Non-polar	ortho-isomer (2-Hydroxyacetophenone)	Favors the intramolecular rearrangement pathway.	
Polar	para-isomer (4-Hydroxyacetophenone)	Favors the intermolecular pathway and formation of the para product.	[6]	
Catalyst Conc.	High (Stoichiometric excess)	C-Acylation (Fries Products)	Promotes the rearrangement of the initially formed ester to	[1][7]

the C-acylated
products.

Low (Catalytic amount)	O-Acylation (Phenyl Acetate)	Kinetically favors the formation of the phenyl ester.	[1][2]
---------------------------	---------------------------------	---	--------

Experimental Protocols

The following protocols are adapted from established literature procedures.

Protocol 1: Synthesis of Phenyl Acetate (O-Acylation)

This procedure details the esterification of phenol.[4][8]

Materials:

- Phenol (e.g., 14.1 g, 0.15 mol)
- Acetyl chloride (e.g., 14.13 g, 0.18 mol)
- Anhydrous solvent (e.g., Cyclohexane or Chloroform, 40-240 mL)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Three-neck flask, magnetic stirrer, separatory funnel

Procedure:

- In a three-neck flask, dissolve the phenol and acetyl chloride in the chosen solvent.
- Stir the reaction mixture at room temperature for 2-3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until the pH is approximately 8.[4][9]

- Transfer the mixture to a separatory funnel and collect the organic phase.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl acetate.

Protocol 2: Fries Rearrangement to 2-Hydroxyacetophenone

This procedure details the rearrangement of phenyl acetate to yield the target compound.[\[4\]](#)[\[8\]](#)

Materials:

- Phenyl acetate (e.g., 13.61 g, 0.1 mol)
- Aluminum chloride (AlCl_3) (e.g., 16 g, 0.12 mol)
- 5% Hydrochloric acid solution
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- To a flame-dried three-neck flask under an inert atmosphere, add aluminum chloride.
- Add the phenyl acetate to the flask.
- Heat the mixture to a high temperature (e.g., 130-160°C) to favor the ortho-isomer. A reflux may be maintained for 1.5-4 hours.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Monitor the reaction completion by TLC.
- After the reaction is complete, cool the flask to room temperature.

- Carefully hydrolyze the reaction mixture by the slow addition of a 5% hydrochloric acid solution.^{[4][9]}
- Extract the product three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Product Isolation

The crude product is a mixture of ortho and para isomers.

- Steam Distillation: The most effective method for separating the isomers is steam distillation. **2-Hydroxyacetophenone** is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not.^{[5][10]} The ortho-isomer will distill over with the water.
- Crystallization/Filtration: The crude product can also be purified by crystallization or filtration techniques to isolate the desired isomer.^[8]

Comparative Yield Data

The yield of **2-hydroxyacetophenone** is highly dependent on the specific conditions and methodologies employed.

Method	Key Reagents/Conditions	Product(s)	Reported Yield	Reference(s)
Ionic Liquid-Assisted Fries Rearrangement	Phenyl Acetate, AlCl ₃ , Ionic Liquid, 130°C	2-Hydroxyacetophenone	Up to 77.10%	[9]
Conventional Fries Rearrangement	Phenyl Acetate, AlCl ₃ , 130°C	2-Hydroxyacetophenone	57.10%	[8]
Mechanochemical Fries Rearrangement	Phenyl Acetate, AlCl ₃ , NaCl, Ball Mill	4-Hydroxyacetophenone (major) and 2-Hydroxyacetophenone	71% (overall), p/o ratio favors para	[11][12]
Brønsted Acid Catalysis	Phenol Esters, neat Triflic Acid (TfOH)	C-acylated products	>90%	[2][7]

Conclusion

The synthesis of **2-hydroxyacetophenone** from phenol is most effectively and reliably achieved via the Fries rearrangement of an intermediate phenyl acetate ester. Direct Friedel-Crafts acylation of phenol is generally low-yielding due to catalyst deactivation and competing O-acylation. By controlling key reaction parameters—most notably temperature—the Fries rearrangement can be selectively directed to produce the desired ortho-isomer, **2-hydroxyacetophenone**, in high yield. The protocols and data presented in this guide offer a comprehensive resource for the practical synthesis of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. byjus.com [byjus.com]
- 7. echemi.com [echemi.com]
- 8. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Friedel-Crafts acylation of phenol to yield 2-Hydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195853#friedel-crafts-acylation-of-phenol-to-yield-2-hydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com